molecular formula C6H2F3NS B13028034 5-Ethynyl-2-(trifluoromethyl)-1,3-thiazole

5-Ethynyl-2-(trifluoromethyl)-1,3-thiazole

Cat. No.: B13028034
M. Wt: 177.15 g/mol
InChI Key: YPQGMEAUSIQPEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethynyl-2-(trifluoromethyl)-1,3-thiazole is a heterocyclic compound characterized by the presence of a thiazole ring substituted with an ethynyl group at the 5-position and a trifluoromethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynyl-2-(trifluoromethyl)-1,3-thiazole typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, where a terminal alkyne reacts with a halogenated thiazole in the presence of a palladium catalyst and a copper co-catalyst.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-Ethynyl-2-(trifluoromethyl)-1,3-thiazole can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of dihydrothiazoles.

    Substitution: Formation of substituted thiazoles with various functional groups.

Scientific Research Applications

5-Ethynyl-2-(trifluoromethyl)-1,3-thiazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be incorporated into polymers and other materials to impart unique properties such as increased stability and reactivity.

    Agrochemicals: It can be used in the development of pesticides and herbicides due to its bioactive properties.

Mechanism of Action

The mechanism of action of 5-Ethynyl-2-(trifluoromethyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Ethynyl-2-(trifluoromethyl)pyridine: Similar structure but with a pyridine ring instead of a thiazole ring.

    2-(Trifluoromethyl)-1,3-thiazole: Lacks the ethynyl group.

    5-Ethynyl-1,3-thiazole: Lacks the trifluoromethyl group.

Uniqueness

5-Ethynyl-2-(trifluoromethyl)-1,3-thiazole is unique due to the combination of the ethynyl and trifluoromethyl groups on the thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H2F3NS

Molecular Weight

177.15 g/mol

IUPAC Name

5-ethynyl-2-(trifluoromethyl)-1,3-thiazole

InChI

InChI=1S/C6H2F3NS/c1-2-4-3-10-5(11-4)6(7,8)9/h1,3H

InChI Key

YPQGMEAUSIQPEX-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CN=C(S1)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.